molecular formula C9H10N2O B1631360 5-Methoxy-2-methyl-2H-indazole CAS No. 541539-88-2

5-Methoxy-2-methyl-2H-indazole

Cat. No.: B1631360
CAS No.: 541539-88-2
M. Wt: 162.19 g/mol
InChI Key: RMHPLDTVLLYJAQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2H-indazole is a chemical compound with the molecular formula C9H10N2O . It is a type of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of indazole derivatives, including this compound, has been a subject of interest in recent years. Various methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2H-indazole core with a methoxy group at the 5-position and a methyl group at the 2-position . The InChI code for this compound is 1S/C9H10N2O/c1-11-6-7-5-8 (12-2)3-4-9 (7)10-11/h3-6H,1-2H3 .

Scientific Research Applications

Photolysis Studies

Research by Georgarakis et al. (1971) explored the photolysis of indazoles, including 5-methylindazoles, in acidic solutions. They found that these compounds yield 2-amino-5-methyl-benzaldehydes upon irradiation in diluted sulfuric acid, revealing potential applications in photochemical transformations (Georgarakis et al., 1971).

Crystal Structure Analysis

Sopková-de Oliveira Santos et al. (2002) examined the crystal structure of 7-methoxy-1H-indazole, a structurally related compound to 5-Methoxy-2-methyl-2H-indazole. They found that the methoxy group lies in the plane of the indazole system, which can have implications for the design of enzyme inhibitors (Sopková-de Oliveira Santos et al., 2002).

Synthesis and Structure-Activity Relationships

Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides, demonstrating the potential of indazole derivatives in medicinal chemistry as human CCR4 antagonists. Their research highlights the importance of specific substitutions on the indazole ring for biological activity (Procopiou et al., 2013).

Pharmaceutical and Biological Activity

Indazole derivatives, including this compound, are recognized for various pharmacological activities. Hariyanti et al. (2020) synthesized a novel derivative of indazole, emphasizing the role of indazoles in pharmaceutical research (Hariyanti et al., 2020).

Monoamine Oxidase B Inhibitors

Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). This study highlights the potential of indazole derivatives in the treatment of neurological disorders (Tzvetkov et al., 2014).

Safety and Hazards

The safety data sheet for 5-Methoxy-2-methyl-2H-indazole suggests that it should be used for research and development purposes only and not for medicinal or household use . Specific hazard statements or precautionary measures are not available .

Future Directions

Indazole derivatives, including 5-Methoxy-2-methyl-2H-indazole, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on optimizing the synthesis of these compounds, exploring their biological activities, and developing them into effective therapeutic agents .

Biochemical Analysis

Biochemical Properties

5-Methoxy-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This interaction suggests that this compound may have anti-inflammatory properties. Additionally, it has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with COX-2 and 5-lipoxygenase suggests that it may play a role in modulating inflammatory responses in cells. By inhibiting the production of inflammatory mediators such as PGE2 and TNF-α, this compound can potentially reduce inflammation and associated cellular damage . Furthermore, its effects on matrix metalloproteinase-13 (MMP-13) indicate a potential role in regulating extracellular matrix remodeling and tissue repair.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. By inhibiting 5-lipoxygenase, it prevents the formation of pro-inflammatory leukotrienes from arachidonic acid . Additionally, its interaction with COX-2 leads to the inhibition of prostaglandin synthesis, further reducing inflammation . These binding interactions highlight the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to the compound has demonstrated sustained anti-inflammatory effects, with minimal degradation observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, potential toxic effects may arise, including gastrointestinal disturbances and hepatotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations, including hydroxylation and demethylation, which can affect its bioavailability and efficacy . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential therapeutic targets.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

5-methoxy-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPLDTVLLYJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454944
Record name 5-Methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541539-88-2
Record name 5-Methoxy-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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